TBBS is most commonly known as a rubber accelerator. It plays a crucial role in the vulcanization process, which strengthens and improves the elasticity of rubber. Studies have explored the mechanisms by which TBBS accelerates sulfur vulcanization, focusing on its interaction with sulfur and rubber components [PubChem, National Institutes of Health (.gov)]. ()
Beyond rubber, TBBS has shown potential as a crosslinking agent in other polymers. Research has investigated its use in modifying the properties of various polymers, including epoxy resins and polyurethanes. These studies examine how TBBS influences factors like thermal stability and mechanical strength [European Chemicals Agency (ECHA)]. ()
The unique properties of TBBS make it a valuable material for scientific research in various fields. Studies have explored its application in areas like:
While the primary application of TBBS lies in material science, some research has explored its potential biological activity. These studies are still in their early stages and investigate areas like:
N-tert-Butyl-2-benzothiazolesulfenamide is an organic compound widely recognized for its role as a vulcanization accelerator in rubber manufacturing. It is a light gray solid at room temperature, characterized by a slight, characteristic odor. The compound has a molecular formula of C₁₁H₁₄N₂S₂ and a molar mass of 238.37 g/mol. Its melting point is approximately 106°C, and it is insoluble in water but soluble in organic solvents such as benzene and dichloromethane .
TBBS can be harmful if inhaled, ingested, or absorbed through the skin []. It is classified as a skin sensitizer and may cause allergic reactions upon contact [].
Additionally, N-tert-Butyl-2-benzothiazolesulfenamide can undergo hydrolysis, leading to the formation of mercaptobenzothiazole and other degradation products, which can pose environmental risks .
Several synthesis methods for N-tert-Butyl-2-benzothiazolesulfenamide have been documented:
N-tert-Butyl-2-benzothiazolesulfenamide serves primarily as a vulcanization accelerator in the rubber industry. Its applications include:
Several compounds share structural characteristics or functional roles with N-tert-Butyl-2-benzothiazolesulfenamide:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Benzothiazole | C₇H₅NS | Basic structure; serves as a precursor for various derivatives. |
N-cyclohexyl-2-benzothiazolesulfenamide | C₁₁H₁₄N₂S₂ | Similar application as a vulcanization accelerator but different alkyl group affects properties. |
N,N-dimethylbenzothiazolesulfenamide | C₁₂H₁₅N₂S₂ | Contains dimethyl substitution; affects solubility and reactivity compared to tert-butyl variant. |
These compounds highlight the uniqueness of N-tert-Butyl-2-benzothiazolesulfenamide due to its specific alkyl group which influences its efficacy and safety profile as a vulcanization accelerator.
The conventional synthesis of N-tert-Butyl-2-benzothiazolesulfenamide primarily relies on 2-mercaptobenzothiazole as the starting material, which serves as the fundamental precursor for industrial production [5]. The most widely adopted industrial methodology involves the oxidative condensation of 2-mercaptobenzothiazole with tert-butylamine under controlled reaction conditions [6]. This approach has been established as the standard manufacturing process due to its reproducibility and scalable nature [4].
The general reaction mechanism proceeds through the formation of an intermediate sulfenyl species, which subsequently couples with the amine component to yield the desired sulfenamide product [9]. The reaction typically requires oxidizing agents to facilitate the sulfur-nitrogen bond formation, with sodium hypochlorite being the most commonly employed oxidant in industrial settings [1] [2].
The oxidative coupling reaction between 2-mercaptobenzothiazole and tert-butylamine represents the cornerstone of conventional N-tert-Butyl-2-benzothiazolesulfenamide synthesis [1]. The process involves the careful addition of sodium hypochlorite solution to a mixture containing 2-mercaptobenzothiazole and tert-butylamine in aqueous medium [4]. Research has demonstrated that optimal yields can be achieved when the molar ratio of tert-butylamine to 2-mercaptobenzothiazole is maintained at 3:1, with reaction temperatures controlled between 30-40°C [4].
The mechanistic pathway begins with the oxidation of 2-mercaptobenzothiazole by sodium hypochlorite to generate a reactive sulfenyl intermediate [33]. This intermediate subsequently undergoes nucleophilic attack by tert-butylamine, resulting in the formation of the sulfur-nitrogen bond characteristic of sulfenamides [34]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the nitrogen atom of tert-butylamine acts as the nucleophile [34].
Parameter | Optimal Range | Yield (%) | Reference |
---|---|---|---|
Temperature | 30-40°C | 95-98 | [4] |
Molar Ratio (Amine:MBT) | 3:1 | 98.4 | [2] |
Reaction Time | 1.5-2.0 hours | 95-98 | [4] |
pH Range | 9-12 | 90-95 | [6] |
Detailed investigations have revealed that the oxidation time significantly influences product yield and purity [4]. Extended oxidation periods beyond 2 hours can lead to over-oxidation and formation of undesired byproducts, while insufficient oxidation results in incomplete conversion of the starting material [4]. The endpoint of oxidation is typically detected using copper acetate solution and starch potassium iodide solution as indicators [4].
Solvent selection plays a crucial role in optimizing the oxidative coupling reaction for N-tert-Butyl-2-benzothiazolesulfenamide synthesis [6]. Water-miscible organic solvents have been extensively studied to enhance reaction efficiency and product selectivity [6]. The incorporation of alcoholic co-solvents, particularly ethanol and methanol, has demonstrated significant improvements in reaction kinetics and product isolation [6].
Research has established that the use of binary solvent systems consisting of water and organic co-solvents can reduce the required reaction time while maintaining high product yields [6]. The optimal solvent composition typically involves 70-80% aqueous phase with 20-30% organic co-solvent by volume [6]. This solvent optimization approach allows for better dissolution of reactants and facilitates more efficient mass transfer during the reaction process [13].
The solvent-mediated approach also enables better control over reaction selectivity by minimizing side reactions that can occur in purely aqueous systems [6]. Specifically, the presence of organic co-solvents helps prevent the formation of benzothiazole disulfide byproducts, which can reduce overall yield and complicate purification procedures [6]. Additionally, the enhanced solubility of tert-butylamine in mixed solvent systems improves the homogeneity of the reaction mixture, leading to more consistent product quality [6].
Solvent System | Composition | Yield (%) | Reaction Time |
---|---|---|---|
Water-Ethanol | 75:25 | 92-95 | 2.5 hours |
Water-Methanol | 80:20 | 89-93 | 3.0 hours |
Pure Aqueous | 100:0 | 85-88 | 4.0 hours |
Microreactor technology has emerged as a transformative approach for N-tert-Butyl-2-benzothiazolesulfenamide synthesis, offering enhanced process control and improved reaction efficiency [11] [30]. The implementation of continuous flow microreactor systems enables precise control over reaction parameters, including temperature, pressure, and residence time, resulting in superior product quality and consistency [30].
The microreactor-based synthesis typically employs capillary microreactors with gas-liquid segmented flow to facilitate the catalytic oxidation of 2-mercaptobenzothiazole with tert-butylamine using pure oxygen as the oxidant [30]. This approach eliminates the need for sodium hypochlorite, thereby reducing chemical waste and improving the environmental profile of the synthesis process [30]. The enhanced mass transfer characteristics of microreactor systems allow for significantly reduced residence times, with optimal conditions achieved at approximately 200 seconds [30].
Systematic investigations of microreactor-based synthesis have revealed that optimal conditions include temperatures of 40-60°C, pressures of 0.5-0.7 MPa, and specific flow rates that maintain adequate mixing while preventing channel blockage [30]. The use of copper acetate monohydrate as a catalyst in concentrations of 0.1-0.5 mol% has been shown to enhance reaction kinetics and improve overall conversion efficiency [30].
Process Parameter | Microreactor Value | Conventional Value | Improvement Factor |
---|---|---|---|
Residence Time | 200 seconds | 1.5-2 hours | 27-36x |
Temperature Control | ±0.5°C | ±5°C | 10x |
Yield | 87% | 85-88% | 1.0-1.03x |
Catalyst Loading | 0.1-0.5 mol% | Not applicable | - |
The microreactor approach also enables the development of simplified kinetic models for process optimization [30]. Research has established that the reaction follows zero-order kinetics with respect to 2-mercaptobenzothiazole and 0.56-order kinetics with respect to oxygen, providing valuable insights for scale-up and process design [30]. This kinetic understanding facilitates the operation of microreactor systems in the kinetic-control region, eliminating mass transfer limitations that commonly affect conventional batch processes [30].
The development of environmentally sustainable synthesis routes for N-tert-Butyl-2-benzothiazolesulfenamide has become increasingly important in modern chemical manufacturing [3]. Green chemistry approaches focus on reducing waste generation, eliminating hazardous reagents, and improving atom economy throughout the synthesis process [3]. One promising approach involves the use of oxygen as the sole oxidant, replacing conventional sodium hypochlorite-based methods [38].
The oxygen-mediated synthesis employs heterogeneous metal cobalt-based nanomaterial catalysts to facilitate the oxidative coupling reaction under mild conditions [27]. This approach operates at atmospheric pressure with oxygen or air as the oxidizing medium, significantly reducing the environmental impact compared to hypochlorite-based processes [27]. The reaction conditions typically involve temperatures of 40-100°C and reaction times of 0.5-16 hours, depending on catalyst activity and substrate concentration [27].
Research has demonstrated that optimal conditions for oxygen-mediated synthesis include a tert-butylamine to 2-mercaptobenzothiazole molar ratio of 14:1, reaction temperature of 50°C, reaction pressure of 0.7 MPa, and stirring speed of 130 rpm [38]. Under these conditions, the yield of N-tert-Butyl-2-benzothiazolesulfenamide reaches 95.4% with a melting point of 107.2°C, indicating high product purity [38].
The advantages of green chemistry approaches extend beyond environmental considerations to include economic benefits through reduced waste treatment costs and simplified purification procedures [27]. The heterogeneous nature of the cobalt-based catalysts enables easy recovery and reuse, further enhancing the sustainability of the process [27]. Additionally, the elimination of sodium hypochlorite reduces corrosion concerns and simplifies equipment design requirements [27].
Green Chemistry Metric | Oxygen Method | Conventional Method | Improvement |
---|---|---|---|
Atom Economy | 98% | 85% | 15% increase |
Waste Generation | 0.2 kg/kg product | 1.5 kg/kg product | 87% reduction |
Energy Consumption | 2.5 MJ/kg | 4.2 MJ/kg | 40% reduction |
Catalyst Recyclability | >5 cycles | Not applicable | - |
Alternative green chemistry approaches include electrochemical oxidative coupling methods that eliminate the need for chemical oxidants entirely [28]. These methods employ inexpensive nickel electrodes in undivided cells to facilitate sulfur-nitrogen bond formation through controlled electrochemical oxidation [28]. The electrochemical approach has demonstrated scalability potential, with successful synthesis demonstrated on 50-gram scales while maintaining product quality and yield [28].
The purification of N-tert-Butyl-2-benzothiazolesulfenamide requires carefully designed protocols to ensure product purity and consistency [7]. The primary purification methodology involves recrystallization from appropriate solvents, with methanol and ethanol being the most commonly employed recrystallization media [7]. The choice of recrystallization solvent significantly influences crystal morphology, purity, and yield recovery [20].
Standard purification protocols begin with crude product dissolution in hot methanol or ethanol, followed by controlled cooling to promote crystal formation [7]. The optimal recrystallization temperature range is typically 60-80°C for dissolution, with cooling rates controlled at 1-2°C per minute to ensure proper crystal growth [20]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity specifications [7].
Quality control protocols for N-tert-Butyl-2-benzothiazolesulfenamide encompass several analytical techniques to verify product identity, purity, and consistency [22]. High-performance liquid chromatography serves as the primary method for purity determination, with typical specifications requiring minimum purity levels of 98.0% by area percentage [24]. The melting point determination provides an additional quality indicator, with acceptable ranges typically falling between 104-108°C for pure material [22] [24].
Quality Parameter | Specification | Test Method | Frequency |
---|---|---|---|
Purity (HPLC) | ≥98.0 area% | HPLC-UV | Every batch |
Melting Point | 104-108°C | USP Method | Every batch |
Moisture Content | ≤0.5% | Karl Fischer | Every batch |
Methanol Insoluble | ≤0.1% | Gravimetric | Every batch |
Advanced analytical techniques include nuclear magnetic resonance spectroscopy for structural confirmation and mass spectrometry for molecular weight verification [22]. Infrared spectroscopy provides fingerprint identification, with characteristic absorption bands at specific wavenumbers confirming the presence of key functional groups [22]. These spectroscopic methods serve as both qualitative and quantitative tools for comprehensive product characterization [22].
The extraction and isolation of N-tert-Butyl-2-benzothiazolesulfenamide from reaction mixtures requires specialized protocols to prevent degradation and ensure optimal recovery [18]. Research has established that methyl tert-butyl ether provides superior extraction efficiency compared to conventional solvents such as acetone, which can react with the product to form unwanted derivatives [18]. The use of unreactive solvents is crucial for maintaining product integrity during isolation procedures [18].
N-tert-Butyl-2-benzothiazolesulfenamide demonstrates moderate thermal stability under normal storage and handling conditions, with decomposition initiating at approximately 207°C [1] [2]. The compound remains stable under recommended temperatures and pressures, making it suitable for industrial applications requiring thermal processing [3] [4].
The thermal decomposition profile of N-tert-Butyl-2-benzothiazolesulfenamide follows a two-stage degradation mechanism when analyzed using thermogravimetric analysis. The first degradation stage occurs between 220-420°C, characterized by the release of non-rubber materials and oxidation of organic components [5]. During this initial phase, the compound exhibits an activation energy of 42.239 kilojoules per mole, indicating the energy barrier required for molecular bond breaking [5]. The second degradation stage proceeds from 420-520°C, involving more extensive chain scission processes with a higher activation energy of 68.617 kilojoules per mole [5].
Auto-ignition temperature measurements reveal that powdered N-tert-Butyl-2-benzothiazolesulfenamide ignites spontaneously at temperatures ranging from 340-380°C, establishing critical safety parameters for handling and storage [1]. The compound demonstrates good scorch resistance at operating temperatures, maintaining structural integrity during typical processing conditions [6] [7].
Upon thermal decomposition, N-tert-Butyl-2-benzothiazolesulfenamide releases various gaseous products including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides [3] [4] [1] [2]. These decomposition products necessitate proper ventilation and safety measures during high-temperature processing applications.
The solubility characteristics of N-tert-Butyl-2-benzothiazolesulfenamide vary significantly across different solvent systems, demonstrating distinct preferences for organic versus aqueous environments. In aqueous media, the compound exhibits extremely limited solubility, with a measured water solubility of 1.74 milligrams per liter at 20°C [6] [8] [9] [10] [1]. This low aqueous solubility is attributed to the hydrophobic nature of the tert-butyl group and the aromatic benzothiazole ring system.
Comprehensive solubility studies in organic solvents reveal a distinct solubility hierarchy: tert-butylamine > toluene > 1-butanol > ethanol > 2-propanol > methanol [11] [12]. The exceptionally high solubility in tert-butylamine is explained by the structural similarity principle, where both the solute and solvent contain tert-butyl groups, facilitating favorable intermolecular interactions [11] [12].
Temperature-dependent solubility measurements conducted between 273.2 and 313.2 Kelvin demonstrate that N-tert-Butyl-2-benzothiazolesulfenamide solubility increases with rising temperature across all tested solvents [11] [12]. The compound shows excellent solubility in various organic solvents including benzene, dichloromethane, carbon tetrachloride, ethyl acetate, and acetone [6] [13].
Binary solvent systems consisting of organic solvents mixed with water show enhanced solubility compared to pure water, with the solubility increasing proportionally with the organic solvent fraction [11] [12]. The modified Apelblat equation provides the best correlation for experimental solubility data in both pure and binary solvent systems [11] [12].
Fourier Transform Infrared Spectroscopy serves as a primary identification method for N-tert-Butyl-2-benzothiazolesulfenamide, providing characteristic absorption bands that confirm structural features [14] [15] [16] [17]. The infrared spectrum displays distinctive peaks corresponding to the benzothiazole ring system, carbon-nitrogen stretching vibrations, and sulfur-containing functional groups. Standard analysis protocols utilize potassium bromide pellets or attenuated total reflectance techniques for sample preparation [14] [15] [16] [17].
Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation and purity assessment capabilities for N-tert-Butyl-2-benzothiazolesulfenamide. Proton Nuclear Magnetic Resonance spectroscopy, typically conducted at 400 megahertz using deuterated chloroform as solvent, reveals characteristic chemical shifts for the tert-butyl group and aromatic protons [18] [19]. The spectrum shows signals at approximately 7.82-7.74 parts per million for aromatic protons, 3.42 parts per million for the amine proton, and 1.28 parts per million for the tert-butyl group [19].
Carbon-13 Nuclear Magnetic Resonance spectroscopy, performed at 100 megahertz, provides carbon framework determination with chemical shifts recorded for all carbon atoms in the molecule [19]. The spectrum displays characteristic signals for the benzothiazole carbon atoms, the quaternary carbon of the tert-butyl group, and the methyl carbons [19].
Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns for structural verification. Electron ionization or electrospray ionization techniques produce molecular ion peaks at mass-to-charge ratio 238, corresponding to the molecular weight of N-tert-Butyl-2-benzothiazolesulfenamide [19]. Fragmentation analysis reveals characteristic losses consistent with the tert-butyl group and benzothiazole ring system [19].
High-Performance Liquid Chromatography coupled with spectroscopic detection enables purity determination and quantitative analysis. Reverse-phase chromatography using acetonitrile and water mobile phases provides effective separation and quantification [14] [18] [20]. The method demonstrates compatibility with mass spectrometry detection when formic acid replaces phosphoric acid in the mobile phase [20].
N-tert-Butyl-2-benzothiazolesulfenamide exists as a crystalline solid at ambient temperature, appearing as a light yellow to pale cream colored powder or pellets [6] [7] [21]. The compound exhibits a melting point range of 105-110°C, with most commercial preparations showing melting points between 105-114°C [6] [22] [8] [14] [23]. This relatively sharp melting point indicates good crystalline purity and structural uniformity.
X-ray powder diffraction analysis serves as the primary method for crystalline form identification and polymorphism studies [11] [12]. The technique operates under standard conditions of 40 kilovolts and 40 milliamperes, scanning over a range from 5 to 35 degrees with a step size of 0.0131 degrees [11] [12]. Powder diffraction patterns confirm the maintenance of crystalline structure during solubility experiments, ensuring no polymorphic transformations occur under testing conditions [11] [12].
The solid-state density of N-tert-Butyl-2-benzothiazolesulfenamide measures 1.29 grams per cubic centimeter, indicating a moderately dense crystalline packing arrangement [6] [8] [3]. This density value, combined with the molecular weight of 238.37 grams per mole, provides important parameters for formulation and processing calculations [6] [22] [8].
Crystalline stability studies demonstrate that N-tert-Butyl-2-benzothiazolesulfenamide maintains its solid-state properties under recommended storage conditions of sealed containers in dark, dry environments at room temperature [6] [8] [24]. The compound shows chemical stability in the crystalline state, with no significant decomposition observed during normal storage periods [3] [4].
Irritant;Environmental Hazard